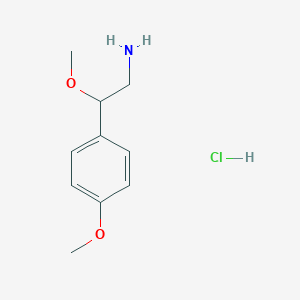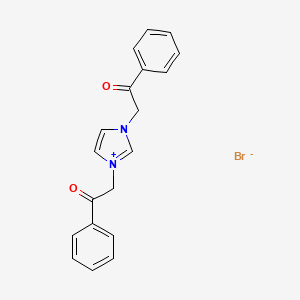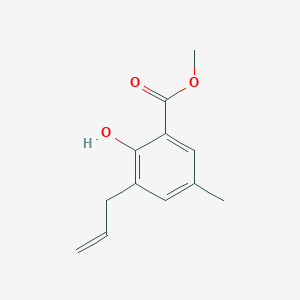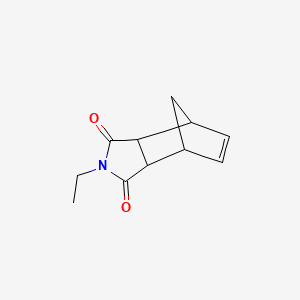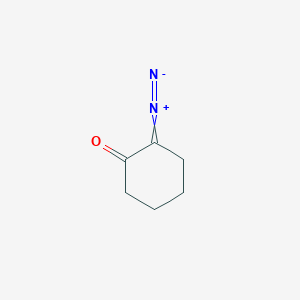
2-Diazocyclohexanone
Overview
Description
2-Diazocyclohexanone is an organic compound characterized by the presence of a diazo group attached to a cyclohexanone ring. This compound is known for its high reactivity and potential explosiveness, especially when heated . It is widely used in organic synthesis due to its ability to generate carbenes, which are highly reactive intermediates in various chemical reactions.
Preparation Methods
2-Diazocyclohexanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-(hydroxymethylene)cyclohexanone with p-toluenesulfonyl azide in the presence of triethylamine and dichloromethane . The reaction mixture is cooled to maintain a low temperature, preventing the rise above -5°C. After the reaction, the product is purified through distillation .
Another method involves the oxidation of free hydrazones using iodosylbenzene, which allows for the in situ generation of non-stabilized diazoalkanes . This method is advantageous due to its efficiency and safety compared to traditional methods that involve hazardous reagents.
Chemical Reactions Analysis
2-Diazocyclohexanone undergoes various types of chemical reactions, primarily due to the presence of the diazo group. Some of the key reactions include:
Wolff Rearrangement: This reaction involves the generation of ketenes from α-diazoketones. The ketenes formed can further react with nucleophiles to form carboxylic acid derivatives or undergo cycloaddition reactions.
Cyclopropanation: The diazo group can react with alkenes to form cyclopropanes, which are valuable intermediates in organic synthesis.
Insertion Reactions: The compound can insert into C-H, N-H, and O-H bonds, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include silver ions, iodosylbenzene, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substrates involved.
Scientific Research Applications
2-Diazocyclohexanone has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, enabling the study of enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including the synthesis of biologically active compounds.
Industry: It is used in the synthesis of fine chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The primary mechanism of action of 2-diazocyclohexanone involves the generation of carbenes upon the loss of nitrogen gas. These carbenes are highly reactive and can insert into various bonds, facilitating a wide range of chemical transformations . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
2-Diazocyclohexanone can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds generate carbenes, this compound is unique due to its cyclic structure, which influences its reactivity and the types of reactions it can undergo . Similar compounds include:
Diazomethane: A simple diazo compound used for methylation reactions.
Ethyl Diazoacetate: Used in cyclopropanation and insertion reactions.
2-Diazocyclopentanone: Another cyclic diazo compound with similar reactivity.
Properties
IUPAC Name |
2-diazocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-3-1-2-4-6(5)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUBZPACCOTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=[N+]=[N-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453706 | |
| Record name | 2-diazocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3242-56-6 | |
| Record name | 2-diazocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

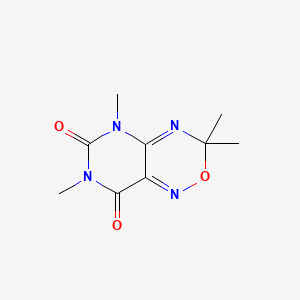
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)
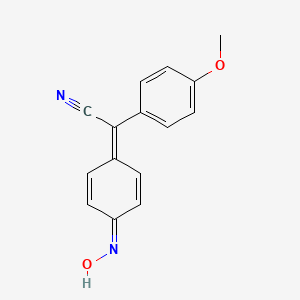
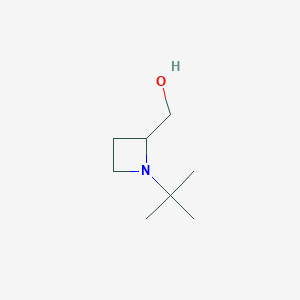

![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)
